(R)-(+)-2-Bromopropionic acid

Chiral analysis Enantiomeric quality control Chiroptical characterization

(R)-(+)-2-Bromopropionic acid (CAS 10009-70-8), also known as (2R)-2-bromopropanoic acid, is a chiral α-bromo carboxylic acid with the molecular formula C₃H₅BrO₂ and a molecular weight of 152.97 g/mol. It exists as a clear to pale yellow liquid at ambient temperature with a density of 1.692 g/mL at 20 °C and a boiling point of 203 °C.

Molecular Formula C3H5BrO2
Molecular Weight 152.975
CAS No. 10009-70-8; 32644-15-8; 590-97-6
Cat. No. B2873735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Bromopropionic acid
CAS10009-70-8; 32644-15-8; 590-97-6
Molecular FormulaC3H5BrO2
Molecular Weight152.975
Structural Identifiers
SMILESCC(C(=O)O)Br
InChIInChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
InChIKeyMONMFXREYOKQTI-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Bromopropionic Acid (CAS 10009-70-8): Chiral Building Block Procurement Overview


(R)-(+)-2-Bromopropionic acid (CAS 10009-70-8), also known as (2R)-2-bromopropanoic acid, is a chiral α-bromo carboxylic acid with the molecular formula C₃H₅BrO₂ and a molecular weight of 152.97 g/mol [1]. It exists as a clear to pale yellow liquid at ambient temperature with a density of 1.692 g/mL at 20 °C and a boiling point of 203 °C [1]. The compound is characterized by a single stereogenic center at the C2 position bearing the bromine substituent, and it is commercially available in enantiomerically enriched form (≥98.0% sum of enantiomers by GC) with a specific optical rotation of [α]²⁰/D +26±2° (neat) . It serves as a versatile chiral intermediate in asymmetric synthesis, pharmaceutical development, agrochemical manufacturing, and peptidomimetic research .

Why Racemic or (S)-Enantiomer 2-Bromopropionic Acid Cannot Substitute for the (R)-(+)-Enantiomer in Stereoselective Applications


In chiral synthesis and pharmaceutical development, the biological activity, enzymatic recognition, and downstream stereochemical outcomes are fundamentally enantiomer-dependent [1]. The (R)-(+)-2-bromopropionic acid and its (S)-(-)-counterpart (CAS 32644-15-8) are not interchangeable: lipases such as Candida cylindracea exhibit clear enantiomeric preference, esterifying the (R)-(+)-enantiomer while leaving the (S)-(-)-enantiomer unreacted [2]. Furthermore, when used as a D-alanine isostere in peptidomimetic design, only the (R)-configuration matches the stereochemistry of the natural D-amino acid target . Substitution with the racemic mixture (CAS 598-72-1) introduces a 50% inactive or undesired enantiomer burden that compromises reaction yield, optical purity of downstream products, and may require additional costly resolution steps. The quantitative evidence below establishes precisely where these differences manifest and why enantiomeric specification at procurement is non-negotiable.

Head-to-Head Quantitative Differentiation of (R)-(+)-2-Bromopropionic Acid Against Its Closest Analogs


Chiroptical and Physical Property Differentiation: (R)-(+)- vs. (S)-(-)-2-Bromopropionic Acid

The (R)-(+)-enantiomer exhibits a specific optical rotation of [α]²⁰/D +26±2° (neat), while the (S)-(-)-enantiomer (CAS 32644-15-8) shows [α]²⁰/D −25° (neat), representing a net difference of approximately 51° in specific rotation magnitude and opposite sign . The (R)-enantiomer has a melting point of approximately 25 °C versus −35 °C for the (S)-enantiomer . These orthogonal chiroptical signatures provide unambiguous identity verification and enantiomeric purity assessment in procurement quality control.

Chiral analysis Enantiomeric quality control Chiroptical characterization

Lipase-Catalyzed Enantioselective Esterification: Preferential Recognition of the (R)-(+)-Enantiomer Over the (S)-(-)-Enantiomer

Candida cylindracea lipase preferentially catalyzes the esterification of the (R)-(+)-enantiomer of 2-bromopropionic acid with 1-butanol in hexane, leaving the (S)-(-)-enantiomer largely unreacted [1]. At 45% conversion after 6 hours, butyl-(+)-R-2-bromopropionate was isolated in 88.2% yield with 97.4% purity (by GC) and [α]²³ = +18.4° (c=1, CHCl₃). When the reaction was allowed to proceed to 78% conversion, the residual (S)-(-)-2-bromopropionic acid was obtained in 96.1% yield, 98.7% purity, with an enantiomeric excess of 99.8% and [α]²³ = −26.4° [1]. This enzymatic discrimination enables preparative-scale resolution of racemic 2-bromopropionic acid.

Enzymatic resolution Biocatalysis Chiral separation

Racemization Behavior: Clean Racemization of 2-Bromo vs. Extensive By-Product Formation with 2-Chloro Analogs

Optically active 2-bromoaliphatic acids can be racemized cleanly using hydrobromic acid without substantial by-product formation, while the use of hydrochloric acid on the corresponding 2-chloro analogs causes extensive by-product generation proportional to chloride ion concentration [1]. Specifically, butyl-(+)-R-2-bromopropionate was hydrolyzed and simultaneously racemized in 48% HBr at 90 °C for 14 hours, yielding racemic 2-bromopropionic acid in 93% yield with 96.5% purity and zero optical rotation [2]. This clean racemization enables an economical recycling loop where the undesired enantiomer can be racemized and re-resolved.

Racemization Recycling Process chemistry

Stereochemical Utility as a D-Alanine Isostere in Peptidomimetic Design

(R)-(+)-2-Bromopropionic acid has been documented as an isostere that can serve as a synthetic replacement for the naturally occurring amino acid D-alanine, with demonstrated high affinity for binding with peptide bonds . The compound was prepared by reacting 2-bromoacetic acid with (+)-L-valine in the presence of an acid catalyst, followed by esterification with D-alanine to form (R)-(+)-2-(D-alaninomethyl)propionic acid, a surrogate of D-alanine . This stereochemical compatibility is unique to the (R)-configuration; the (S)-enantiomer would produce a stereochemical mismatch with the D-amino acid target.

Peptidomimetics Bioisosteres Medicinal chemistry

SN2 Stereochemical Inversion for N-Methyl Amino Acid Synthesis: (R)-2-Bromopropionic Acid to N-Methyl-L-Ala

When optically active α-bromo acids are treated with excess methylamine in an SN2 displacement reaction, the stereogenic center is cleanly inverted. Specifically, (R)-2-bromopropionic acid can be transformed to N-methyl-L-alanine (N-Me-L-Ala) with inversion of configuration [1]. This reactivity exploits the bromine atom as a good leaving group, enabling direct preparation of N-methyl amino acid building blocks without protection/deprotection steps. The method's main limitation—low yields and partial racemization—has been partially addressed by using triflate as an alternative leaving group to improve optical purity [1].

N-Methyl amino acids Peptide synthesis Stereochemical inversion

Procurement-Driven Application Scenarios for (R)-(+)-2-Bromopropionic Acid


Enzymatic Resolution for Production of Enantiopure 2-Halopropionic Acid Herbicide Intermediates

As demonstrated in US Patent 4,601,987, Candida cylindracea lipase selectively esterifies the (R)-(+)-enantiomer of 2-bromopropionic acid, enabling preparative-scale resolution of the racemate with the (S)-(-)-enantiomer recovered at 99.8% ee [1]. The undesired (R)-ester can be cleanly racemized in 93% yield using HBr and re-fed into the resolution cycle [1]. The recovered (S)-(-)-enantiomer is then used to synthesize optically pure (+)-R-2-phenoxypropionic acid herbicides, where only the R-configuration is biologically active [1].

D-Alanine Isostere for Peptidomimetic Drug Discovery

(R)-(+)-2-Bromopropionic acid serves as a D-alanine isostere for constructing peptidomimetics that target D-amino acid recognition sites . The compound has been specifically used to synthesize (R)-(+)-2-(D-alaninomethyl)propionic acid, a validated D-alanine surrogate . Procurement of the (R)-(+)-enantiomer ensures correct stereochemical matching with the natural D-alanine configuration, a requirement for biological activity in D-amino acid-targeting peptidomimetic programs .

N-Methyl Amino Acid Synthesis via SN2 Inversion for Cyclic Peptide Lead Optimization

(R)-2-Bromopropionic acid undergoes stereochemical inversion upon treatment with methylamine to yield N-methyl-L-alanine, a key building block for backbone N-methylated cyclic peptides [2]. This transformation is particularly valuable in medicinal chemistry programs aiming to improve the cell permeability and metabolic stability of peptide drug candidates through backbone N-methylation [2]. The (R)-enantiomer is the required starting material for accessing the N-methyl-L-alanine stereoisomer.

Chiral Reference Standard and Derivatization Agent for Enantiomeric Purity Determination

With its well-defined chiroptical properties ([α]²⁰/D +26±2°, neat) and established chiral HPLC separation conditions (e.g., (R,R)-Whelk O1 chiral phase, 5% isopropanol in hexanes, detection at 220 nm) [3], (R)-(+)-2-bromopropionic acid serves as both a chiral reference standard for analytical method validation and as a starting material for preparing chiral derivatization agents used in determining the enantiomeric purity of other carboxylic acids [3]. The orthogonal physical properties relative to the (S)-enantiomer (Δmp ≈ 60 °C) provide additional identity confirmation options .

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